molecular formula C11H10F2O4 B2917859 Ethyl 3,4-difluoro-5-methoxybenzoylformate CAS No. 1256482-12-8

Ethyl 3,4-difluoro-5-methoxybenzoylformate

Cat. No.: B2917859
CAS No.: 1256482-12-8
M. Wt: 244.194
InChI Key: GMVDLZVVTVQSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,4-difluoro-5-methoxybenzoylformate is a specialty synthetic building block of significant interest in research and development, particularly for the construction of complex heterocyclic scaffolds. As an alpha-ketoester derivative, it features a reactive glyoxylate core that is amenable to various transformation, including condensations and cyclization reactions. This structure, incorporating both fluorine and methoxy substituents on the aromatic ring, is designed to fine-tune the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in medicinal chemistry . Its primary research application is as a key precursor in the synthesis of nitrogen-containing heterocycles, such as quinazolines and related frameworks, which are privileged structures in drug discovery . These motifs are commonly found in compounds with documented pharmacological activities, including antihypertensive, analgesic, and antitumor effects. The difluoro and methoxy substitutions are strategic, often explored to enhance binding affinity and optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of lead molecules. Researchers utilize this compound under controlled conditions to develop novel therapeutic candidates and agrochemicals. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3,4-difluoro-5-methoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O4/c1-3-17-11(15)10(14)6-4-7(12)9(13)8(5-6)16-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVDLZVVTVQSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C(=C1)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4-difluoro-5-methoxybenzoylformate typically involves the esterification of 3,4-difluoro-5-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-difluoro-5-methoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,4-difluoro-5-methoxybenzoylformate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3,4-difluoro-5-methoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups on the benzene ring can enhance the compound’s binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Features/Applications
Ethyl 3,4-difluoro-5-methoxybenzoylformate 3-F, 4-F, 5-OCH₃ C₁₁H₁₀F₂O₄ Not disclosed Research/industrial use; electron-rich aromatic system due to methoxy group
Ethyl 3-chloro-5-fluorobenzoylformate 3-Cl, 5-F C₉H₇ClFO₃ 845790-57-0 Intermediate in agrochemical/pharmaceutical synthesis; electron-withdrawing substituents enhance electrophilic reactivity
Ethyl 4-chloro-2-fluorobenzoylformate 4-Cl, 2-F C₉H₇ClFO₃ Not provided Likely used in cross-coupling reactions; halogen positioning influences regioselectivity

Key Observations :

  • This could impact its utility in reactions requiring activated aromatic rings .
  • Lipophilicity : The methoxy group may enhance lipophilicity compared to halogens, influencing solubility and bioavailability in pharmaceutical applications.

Biological Activity

Ethyl 3,4-difluoro-5-methoxybenzoylformate is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data tables summarizing key findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C10H10F2O4
  • IUPAC Name : Ethyl 3,4-difluoro-5-methoxybenzoate
  • CAS Number : Not available in the provided sources

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Potential inhibition of bacterial growth through interference with cell membrane integrity and function.
  • Antioxidant Properties : Ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : Possible inhibition of specific enzymes related to metabolic pathways in target organisms.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various strains of bacteria. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Antioxidant Activity

The antioxidant properties were assessed using the DPPH radical scavenging assay. This compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

Concentration (µg/mL) % Inhibition
1025
5055
10085

Safety and Toxicity Profile

While the biological activities are promising, it is crucial to evaluate the safety profile:

  • Toxicity Assays : Preliminary toxicity studies indicate that this compound exhibits low toxicity in human cell lines at therapeutic concentrations.
  • GHS Classification : The compound is classified as a skin irritant (Category 2) and may cause serious eye irritation (Category 2) based on available data.

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